molecular formula C19H16ClNO B12878289 1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 100989-43-3

1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B12878289
CAS No.: 100989-43-3
M. Wt: 309.8 g/mol
InChI Key: ZOELMDIYLFVJBA-UHFFFAOYSA-N
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Description

The compound 1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one features a pyrrole core substituted with a 4-chlorophenyl group at position 5, a methyl group at position 2, a phenyl group at position 1, and an acetyl group at position 3 (Figure 1). Pyrrole derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Properties

CAS No.

100989-43-3

Molecular Formula

C19H16ClNO

Molecular Weight

309.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]ethanone

InChI

InChI=1S/C19H16ClNO/c1-13-18(14(2)22)12-19(15-8-10-16(20)11-9-15)21(13)17-6-4-3-5-7-17/h3-12H,1-2H3

InChI Key

ZOELMDIYLFVJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Stetter Reaction for 1,4-Diketone Intermediate

  • Reagents and Conditions: Aromatic aldehydes (including 4-chlorobenzaldehyde) are reacted with methyl vinyl ketone in the presence of a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride), triethylamine, and sodium acetate in dimethylformamide solvent.
  • Procedure: The reaction mixture is refluxed under nitrogen for 8–12 hours. The progress is monitored by thin-layer chromatography (TLC).
  • Workup: After completion, the reaction is quenched with cold water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.
  • Outcome: This yields the aryl-substituted 1,4-diketone intermediate necessary for pyrrole ring formation.

Paal-Knorr Pyrrole Synthesis

  • Reagents and Conditions: The 1,4-diketone intermediate is reacted with aniline or substituted aromatic amines (e.g., aniline for phenyl substitution) in glacial acetic acid.
  • Procedure: The mixture is refluxed on a sand bath for 6–8 hours, with reaction progress monitored by TLC.
  • Workup: The reaction mixture is neutralized with dilute sodium bicarbonate, extracted with ethyl acetate, and purified by column chromatography.
  • Outcome: Formation of the diarylpyrrole core with the 4-chlorophenyl and phenyl substituents at the 5- and 1-positions, respectively.

Methylation at the 2-Position

  • The 2-methyl substituent on the pyrrole ring can be introduced by using methyl-substituted starting materials or via methylation reactions post-pyrrole formation, depending on the synthetic route specifics. Literature suggests the use of methylvinyl ketone in the Stetter reaction step introduces the methyl group at the 2-position.

Vilsmeier-Haack Formylation and Acetylation

  • Formylation: Diarylpyrrole can be formylated at the 3-position using Vilsmeier reagent prepared from phosphorus pentachloride and dimethylformamide.
  • Procedure: The diarylpyrrole is dissolved in chloroform and added slowly to the Vilsmeier reagent under ice bath conditions, then stirred at room temperature for 2–3 hours.
  • Workup: The reaction is quenched with chilled water, extracted with ethyl acetate, dried, and purified by column chromatography to yield 3-formyl diarylpyrrole.
  • Acetylation: The formyl group can be converted to the ethanone (acetyl) group by subsequent reduction or other functional group transformations, or alternatively, direct acetylation methods can be employed.
  • Outcome: This step yields the target this compound compound.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Materials Conditions Product/Intermediate Yield (%) Notes
1 Stetter Reaction 4-Chlorobenzaldehyde + Methyl vinyl ketone Thiazolium catalyst, Et3N, NaOAc, DMF, reflux 8-12 h 1,4-Diketone intermediate 60-80 Monitored by TLC, purified by chromatography
2 Paal-Knorr Synthesis 1,4-Diketone + Aniline Glacial acetic acid, reflux 6-8 h Diarylpyrrole core (5-(4-chlorophenyl), 1-phenyl) 70-85 Neutralized, extracted, purified
3 Vilsmeier-Haack Formylation Diarylpyrrole + Vilsmeier reagent Chloroform, PCl5 + DMF, 0°C to RT, 2-3 h 3-Formyl diarylpyrrole 65-75 Quenched with water, extracted
4 Acetylation/Reduction 3-Formyl diarylpyrrole Various (e.g., reduction or acetylation) This compound 60-80 Final target compound

Research Findings and Analytical Data

  • The synthetic intermediates and final product are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • TLC monitoring is standard throughout the synthesis to track reaction progress.
  • Column chromatography is the preferred purification method to isolate pure compounds.
  • Yields reported in literature for similar diarylpyrrole derivatives range from 55% to 85% depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrrole and Pyrazole Derivatives

Pyrazole-Based Analogs

Pyrazole derivatives are common isosteres of pyrrole. For example:

  • 1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one ():
    • Structure : Replaces the pyrrole ring with a dihydropyrazole moiety.
    • Activity : Exhibits maximum antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the indole-acetyl group enhancing membrane penetration.
    • Key Difference : The pyrazole ring and indole substitution may improve stability and bioavailability compared to the pyrrole-based target compound.
Pyrazolothiazole Derivatives
  • 1-(2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one (): Structure: Integrates a thiazole ring fused with dihydropyrazole and a thiophene substituent. Activity: Demonstrates anticancer activity against HEPG-2 (hepatoma), HCT-116 (colon), and MCF-7 (breast) cell lines, with IC₅₀ values < 10 μM.

Substituent Effects on Bioactivity

Chlorophenyl and Methoxy Modifications
  • 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one ():
    • Structure : Replaces pyrrole with an oxadiazole-thioether linker.
    • Activity : Shows moderate antimicrobial activity (MIC: 8–32 μg/mL) against S. aureus and E. coli. The methoxy group enhances solubility, while the oxadiazole contributes to hydrogen bonding with bacterial enzymes.
Triazole Derivatives
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ():
    • Structure : Substitutes pyrrole with a triazole ring and adds a trifluoromethyl group.
    • Activity : Inhibits lung cancer (NCI-H522) cell growth by 68.09% (GP value). The electron-withdrawing trifluoromethyl group likely enhances metabolic stability and target affinity.

Biological Activity

1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one, also known as a pyrrole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClNOC_{19}H_{16}ClNO with a molecular weight of 323.79 g/mol. The structure includes a pyrrole ring substituted with a chlorophenyl group, which is significant for its biological interactions.

Research indicates that this compound may interact with various biological targets, particularly within the central nervous system. Its structural similarity to other known pharmacological agents suggests potential activity as a dopamine receptor modulator.

Dopamine Receptor Interaction

Studies have shown that compounds with similar structures can act selectively on dopamine receptors, particularly the D3 subtype. For instance, a related compound demonstrated significant agonist activity at the D3 receptor while exhibiting minimal activity at the D2 receptor, suggesting a potential therapeutic application in neuropsychiatric disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Dopamine Receptor Agonism Potentially acts as an agonist at D3 receptors, influencing dopaminergic signaling.
Neuroprotective Effects May protect dopaminergic neurons from degeneration, relevant for conditions like Parkinson's disease.
Antimicrobial Activity Related pyrrole compounds have shown antibacterial properties against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrole derivatives, including this compound:

  • Neuroprotective Study : A study on similar compounds indicated their ability to promote β-arrestin translocation and G protein activation in D3 receptors, suggesting neuroprotective roles against dopaminergic neuron degeneration .
  • Antimicrobial Evaluation : Research has indicated that pyrrole derivatives exhibit antimicrobial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for the target compound is limited, its structural relatives suggest a potential for similar activity.

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